Octa-2,4-diynoic acid--1-(naphthalen-1-yl)methanamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) is a chemical compound with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol . This compound is characterized by the presence of a naphthalene ring attached to a methanamine group, and an octa-2,4-diynoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) typically involves the reaction of naphthalen-1-ylmethanamine with octa-2,4-diynoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to explore its reactivity and properties.
Biology: It may be used in biological studies to investigate its effects on biological systems.
Wirkmechanismus
The mechanism of action of Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) include:
- Naphthalen-1-ylmethanamine
- Octa-2,4-diynoic acid
- N-(naphthalen-1-yl) phenazine-1-carboxamide
Uniqueness
The uniqueness of Octa-2,4-diynoic acid–1-(naphthalen-1-yl)methanamine (1/1) lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
677744-33-1 |
---|---|
Molekularformel |
C19H19NO2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
naphthalen-1-ylmethanamine;octa-2,4-diynoic acid |
InChI |
InChI=1S/C11H11N.C8H8O2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-2-3-4-5-6-7-8(9)10/h1-7H,8,12H2;2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
LVKDHNKNCJTLIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC#CC(=O)O.C1=CC=C2C(=C1)C=CC=C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.